molecular formula C17H18ClN3 B2480270 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole CAS No. 344279-08-9

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole

Cat. No.: B2480270
CAS No.: 344279-08-9
M. Wt: 299.8
InChI Key: GLDQVERFGFNPDY-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a pyridinyl group, a chlorine atom, and methyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole typically involves multi-step organic reactions

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-3-pyridine as a starting material.

    Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyridinyl ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: N-oxides of the benzimidazole or pyridinyl rings.

    Reduction Products: Reduced forms of the pyridinyl ring or other substituents.

    Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole depends on its application:

    In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells.

    In Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the methyl and propyl groups, potentially altering its biological activity and electronic properties.

    5,6-dimethyl-1-propyl-1H-benzimidazole: Lacks the pyridinyl and chlorine substituents, which may affect its reactivity and applications.

Uniqueness

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3/c1-4-8-21-15-10-12(3)11(2)9-14(15)20-17(21)13-6-5-7-19-16(13)18/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQVERFGFNPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C(=C2)C)C)N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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